3-formyl-2-methyl-1H-indole-5-carboxylicacid
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Overview
Description
3-formyl-2-methyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-2-methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring . Another method includes the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines .
Industrial Production Methods
Industrial production of indole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method involves exposing a mixture of reactants to microwave irradiation, optimizing the conversion of enamines into the desired indole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-formyl-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-formyl-2-methyl-1H-indole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives exhibit antiviral, anticancer, and antimicrobial activities.
Medicine: They are used in developing drugs for various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-formyl-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists, binding to receptors and modulating their activity. This interaction can stimulate the production of signaling molecules, such as interleukins, which play roles in immune responses .
Comparison with Similar Compounds
Similar Compounds
3-formyl-1H-indole-5-carbonitrile: Another indole derivative with a formyl group and a cyano group.
Indole-3-carbaldehyde: Known for its biological activity as a receptor agonist.
Uniqueness
3-formyl-2-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and carboxylic acid groups make it a versatile intermediate for synthesizing various biologically active compounds .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-formyl-2-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-9(5-13)8-4-7(11(14)15)2-3-10(8)12-6/h2-5,12H,1H3,(H,14,15) |
InChI Key |
CQGIXWOFHHPXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
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